2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide is an organic compound with the molecular formula C9H14ClNO3. This compound is characterized by its unique bicyclic structure, which includes a chloroacetamide group and a hydroxymethyl group. It is a white crystalline solid that is soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide involves the reaction of 2-chloroacetyl chloride with 1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Oxidation: Potassium permanganate, acidic or basic conditions, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.
Major Products
Substitution: N-substituted derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Scientific Research Applications
2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can alkylate nucleophilic sites on proteins and DNA, leading to the inhibition of biological processes. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(hydroxymethyl)acetamide
- N-(Hydroxymethyl)-2-chloroacetamide
- 2-Chloro-N-(hydroxymethyl)-3-methylbutanamide
Uniqueness
2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. This structure enhances its stability and reactivity compared to similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3/c1-6-9(11-7(13)2-10)3-8(4-9,5-12)14-6/h6,12H,2-5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYSGVQTPFUJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)CO)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.